molecular formula C13H7F3N2 B1400650 2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile CAS No. 1257437-26-5

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile

Cat. No. B1400650
CAS RN: 1257437-26-5
M. Wt: 248.2 g/mol
InChI Key: HVWCYBGLWCNWNJ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile, also known as TFPIN, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. TFPIN is an isonicotinonitrile derivative that contains a trifluoromethyl group, making it a unique and valuable tool for research purposes. In

Scientific Research Applications

Catalysis and Organic Synthesis

The ortho-substituent in specific boronic acid catalysts, similar in structure to the trifluoromethylphenyl groups, plays a crucial role in facilitating dehydrative amidation between carboxylic acids and amines. This process is essential for α-dipeptide synthesis, indicating the importance of trifluoromethylated compounds in peptide bond formation and organic synthesis (Wang, Lu, & Ishihara, 2018).

Polymer Science

Trifluoromethyl-substituted aromatic diamines have been used to synthesize highly fluorinated polyimides, exhibiting excellent thermal stability, mechanical properties, and optical transparency. These polymers are promising materials for applications requiring low dielectric constants and high transparency (Tao et al., 2009).

Materials Chemistry

The trifluoromethyl group's introduction into polymeric and small molecule systems significantly affects their physical properties, such as solubility, stability, and electronic characteristics. For instance, fluorinated polyimides show great potential for use in electronic and optoelectronic devices due to their unique properties (Tao et al., 2009).

Corrosion Inhibition

Nicotinonitriles, structurally related to the query compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. These findings highlight the potential of trifluoromethylated nicotinonitriles in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Singh et al., 2016).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-17)5-6-18-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCYBGLWCNWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile

Synthesis routes and methods I

Procedure details

2-Chloropyridine-4-carbonitrile 19 (2.96 g, 21.35 mmol) was dissolved in 100 ml of dimethoxyethane. The solution was added with 70 ml of water, sodium bicarbonate (3 equiv., 5.38 g), [4-(trifluoromethyl)phenyl]boronic acid (1.2 equiv., 4.87 g) and the mixture was then stirred at rt for 5′. The mixture was degassed and placed under argon. A catalytic amount of tetrakispalladium was added and the mixture heated at 100° C. overnight. The solvents were evaporated off and the resulting residue dissolved with ethyl acetate and then washed with water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The crude was crystallized from ethyl acetate and petroleum ether to give a beige solid. (2.5 g, 47% yield).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
4.87 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-4-pyridinecarbonitrile (0.50 g, 3.61 mmol), Cs2CO3 (1.70 g, 7.22 mmol) and 4-(trifluoromethyl)phenylboronic acid (0.82 g, 3.61 mmol) in dioxane (18 mL) was added palladium acetate (0.02 g, 0.07 mmol) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (0.07 g, 0.14 mmol). The reaction vessel was sealed and heated to 100° C. for 4 hours and cooled to rt. The reaction mixture was filtered through a pad of celite, concentrated and purified by FCC (0%-100% EtOAc in hexane) to provide the desired product (0.69 g, 78%). MS (ESI): mass calcd. for C13H7F3N2, 248.2; m/z found 249.1 [M+H]+. 1H NMR (400 MHz, DMSO) δ 9.00-8.92 (m, 1H), 8.63-8.57 (m, 1H), 8.38 (d, J=8.1, 2H), 7.94-7.85 (m, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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